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Compound of Interest

Compound Name: Anhydroglucose

Cat. No.: B10753087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anhydroglucose, known in pharmaceutical contexts as Dextrose Anhydrous USP, is a pivotal

excipient in the formulation of a wide array of medicinal products. Its utility stems from its

chemical properties as a monosaccharide, offering benefits in stability, solubility enhancement,

and as a bulking agent. This document provides detailed application notes and protocols for the

use of anhydroglucose in various pharmaceutical formulations.

Application in Solid Dosage Forms: Wet Granulation
for Tablets
Anhydroglucose is frequently employed as a diluent or filler in tablet and capsule formulations

to achieve the desired size and weight, ensuring accurate dosing.[1] Its high purity and

compatibility with many active pharmaceutical ingredients (APIs) make it a preferred choice.[1]

Quantitative Data: Tablet Formulation with
Anhydroglucose
The following table provides a sample formulation for immediate-release tablets using

anhydroglucose as a primary diluent. The quantities can be adjusted based on the API's

properties and desired tablet characteristics.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10753087?utm_src=pdf-interest
https://www.benchchem.com/product/b10753087?utm_src=pdf-body
https://www.benchchem.com/product/b10753087?utm_src=pdf-body
https://www.benchchem.com/product/b10753087?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31622600/
https://pubmed.ncbi.nlm.nih.gov/31622600/
https://www.benchchem.com/product/b10753087?utm_src=pdf-body
https://www.benchchem.com/product/b10753087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ingredient Function Concentration (% w/w)

Active Pharmaceutical

Ingredient (API)
Therapeutic Agent 10 - 50

Anhydroglucose (Dextrose

Anhydrous)
Diluent/Filler 40 - 80

Polyvinylpyrrolidone (PVP

K30)
Binder 2 - 5

Croscarmellose Sodium Disintegrant 1 - 4

Magnesium Stearate Lubricant 0.5 - 2

Colloidal Silicon Dioxide Glidant 0.25 - 1

Experimental Protocol: Wet Granulation
This protocol outlines the steps for preparing tablets using anhydroglucose via the wet

granulation method.

Blending: Mix the API, anhydroglucose, and intragranular portion of the disintegrant in a

suitable blender until a homogenous powder mix is achieved.

Binder Preparation: Prepare a solution of the binder (e.g., PVP K30) in a suitable solvent,

typically purified water or ethanol.

Wet Massing: Gradually add the binder solution to the powder blend while mixing to form a

damp mass. The endpoint is reached when the mass can be formed into a ball that crumbles

under moderate pressure.

Granulation: Pass the wet mass through a suitable screen (e.g., 8-12 mesh) to form

granules.

Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at a controlled temperature

(e.g., 50-60°C) until the desired moisture content is reached (typically 1-2%).
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Dry Screening: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to

achieve a uniform granule size.

Final Blending: Add the extragranular disintegrant, glidant, and lubricant to the dried granules

and blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.

Compression: Compress the final blend into tablets of the desired weight, hardness, and

thickness using a tablet press.

Wet Granulation Workflow

API, Anhydroglucose,
Disintegrant Blending

Wet Massing

Binder Solution
Preparation

Granulation
(Wet Screening) Drying Dry Screening Final Blending

(Lubricant, Glidant) Tablet Compression
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Fig. 1: Wet Granulation Workflow

Application in Lyophilized Formulations:
Cryoprotectant
In lyophilized (freeze-dried) products, anhydroglucose can act as a cryoprotectant and

lyoprotectant, stabilizing the API during the freezing and drying processes and preserving its

biological activity.[1] Sugars like anhydroglucose form a glassy matrix that protects proteins

from denaturation.

Quantitative Data: Lyophilized Protein Formulation
This table presents a model formulation for a lyophilized biologic, where anhydroglucose
serves as a stabilizing agent.
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Ingredient Function Concentration (mg/mL)

Monoclonal Antibody (mAb) Active Ingredient 10 - 100

Anhydroglucose (Dextrose

Anhydrous)
Cryo/Lyoprotectant 50 - 100

Polysorbate 80 Surfactant 0.1 - 0.5

Histidine Buffer Buffering Agent 10 - 25 mM (pH 6.0)

Experimental Protocol: Lyophilization
The following is a general protocol for lyophilizing a protein formulation containing

anhydroglucose.

Formulation Preparation: Dissolve the buffering agent, anhydroglucose, and surfactant in

water for injection (WFI). Add the protein (e.g., mAb) and gently mix until fully dissolved.

Adjust the pH if necessary.

Filling: Aseptically fill the formulated solution into sterile vials.

Freezing: Place the vials in a lyophilizer and cool them to a temperature below the glass

transition temperature (Tg') of the formulation (e.g., -40°C to -50°C). A controlled cooling rate

(e.g., 1°C/minute) is often employed.

Primary Drying (Sublimation): Under a high vacuum (e.g., 100-200 mTorr), raise the shelf

temperature to a point below the Tg' (e.g., -10°C to -25°C) to allow the frozen water to

sublimate. This is the longest phase of the cycle.

Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf

temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water

from the product.

Stoppering and Sealing: Once the desired final moisture content is reached, the vials are

stoppered under vacuum or partial vacuum with an inert gas (e.g., nitrogen) and then sealed.
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Fig. 2: Lyophilization Cycle

Application in Parenteral Formulations: Intravenous
Solutions
Dextrose Anhydrous is a critical component in intravenous (IV) solutions, where it serves as a

source of calories and helps in maintaining osmotic pressure.[2] It is available in various

concentrations for parenteral administration.
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Quantitative Data: Preparation of Dextrose Intravenous
Solutions
The following table provides instructions for preparing common dextrose IV solutions from a

50% dextrose stock solution.

To Make Final
Solution

Starting
Solution

Volume of
Starting
Solution (mL)

Remove from
Bag (mL)

Add Dextrose
50% (mL)

Dextrose 7.5% in

Water (D7.5W)

Dextrose 5% in

Water (D5W)
250 14 14

Dextrose 10% in

Water (D10W)

Dextrose 5% in

Water (D5W)
500 56 56

Dextrose 12.5%

in Water

(D12.5W)

Dextrose 10% in

Water (D10W)
500 31 31

Dextrose 25% in

Water (D25W)

Dextrose 10% in

Water (D10W)
500 150 150

Dextrose 50% in

Water (D50W)
- - - Direct Use

This table is for informational purposes. All IV solutions must be prepared under sterile

conditions by qualified personnel.

Experimental Protocol: Preparation of a Dextrose IV
Solution (Example: D10W from D5W)
This protocol describes the aseptic preparation of a 10% Dextrose in Water (D10W) solution

from a 5% Dextrose in Water (D5W) bag.

Aseptic Environment: Perform all steps in a laminar flow hood or a sterile compounding

environment.
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Gather Materials: Obtain a 500 mL bag of D5W, a vial or bag of 50% Dextrose for Injection, a

sterile syringe, and a needle.

Withdrawal: Using a sterile syringe, withdraw 56 mL of the D5W solution from the 500 mL

bag. Discard the withdrawn solution.

Addition: Aseptically withdraw 56 mL of 50% Dextrose for Injection.

Injection: Inject the 56 mL of 50% Dextrose into the D5W bag.

Mixing: Gently agitate the bag to ensure the solutions are thoroughly mixed.

Labeling: Properly label the prepared D10W solution with the final concentration, date, and

time of preparation.

IV Solution Preparation (D10W from D5W)

Start with 500mL D5W Bag Aseptically Withdraw
56mL of D5W

Inject 50% Dextrose
into D5W Bag

Obtain 56mL of
50% Dextrose

Mix Thoroughly Label as D10W

Click to download full resolution via product page

Fig. 3: IV Solution Preparation Workflow

Signaling Pathways
As a simple sugar used as an excipient, anhydroglucose is not known to be directly involved

in specific cellular signaling pathways in the context of its role in pharmaceutical formulations.

Its primary functions are physicochemical in nature, providing bulk, stability, and tonicity to the

drug product. Once administered, particularly in parenteral formulations, it enters the normal

glucose metabolic pathways as a source of energy. However, this is a nutritional effect and not

a targeted signaling function related to the drug's mechanism of action.
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Conclusion
Anhydroglucose (Dextrose Anhydrous USP) is a versatile and indispensable excipient in the

pharmaceutical industry. Its applications span solid, lyophilized, and liquid dosage forms, where

it contributes to the stability, manufacturability, and therapeutic delivery of a wide range of

drugs. The protocols and data provided herein offer a foundational guide for researchers and

formulation scientists in leveraging the benefits of anhydroglucose in their drug development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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